An In-depth Technical Guide to the Physicochemical Properties of Trimethyl-2-cyclohexen-1-one Isomers
An In-depth Technical Guide to the Physicochemical Properties of Trimethyl-2-cyclohexen-1-one Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of trimethyl-2-cyclohexen-1-one isomers. Direct experimental data for 4,4,5-trimethyl-2-cyclohexen-1-one (CAS No. 17429-29-7) is limited in publicly available literature.[1] Therefore, this document focuses on a comparative analysis of its well-characterized structural isomers: 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone), 4,4,6-trimethyl-2-cyclohexen-1-one, and 3,4,4-trimethyl-2-cyclohexen-1-one. This approach provides valuable insights into the expected properties and behavior of the target compound.
Physicochemical Properties
The following tables summarize the key physicochemical properties of various trimethyl-2-cyclohexen-1-one isomers. These compounds share the same molecular formula and weight but differ in the substitution pattern of the methyl groups on the cyclohexenone ring, leading to variations in their physical constants.
Table 1: General and Physical Properties of Trimethyl-2-cyclohexen-1-one Isomers
| Property | 3,5,5-Trimethyl-2-cyclohexen-1-one | 4,4,6-Trimethyl-2-cyclohexen-1-one | 3,4,4-Trimethyl-2-cyclohexen-1-one | 2,4,4-Trimethyl-2-cyclohexen-1-one | 2,6,6-Trimethyl-2-cyclohexen-1-one |
| CAS Number | 78-59-1[2][3][4] | 13395-73-8[5] | 17299-41-1[6] | 13395-71-6[7] | 20013-73-4[8] |
| Molecular Formula | C₉H₁₄O[2][9] | C₉H₁₄O[5] | C₉H₁₄O[6] | C₉H₁₄O[7] | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [2][9] | 138.21 g/mol [5] | 138.21 g/mol [6] | 138.21 g/mol [7] | 138.21 g/mol |
| Appearance | Colorless liquid[9] | - | - | - | - |
| Melting Point | -8 °C[2][4][9] | - | - | - | - |
| Boiling Point | 213-214 °C[2][9] | 192-193 °C[5] | - | - | 169-171 °C[8] |
| Density | 0.923 g/mL at 25 °C[9] | - | - | - | 0.924-0.930 g/mL at 25 °C[8] |
| Refractive Index | n20/D 1.476[9] | - | - | - | 1.470-1.476 at 20 °C[8] |
| Flash Point | 184°F (84.4 °C)[9] | 164°F (73.3 °C)[5] | - | - | 168°F (75.6 °C)[8] |
| Solubility | Soluble in water (12 g/L)[9] | Soluble in alcohol; water solubility 638.9 mg/L at 25 °C (est.)[5] | - | - | Soluble in alcohol; slightly soluble in water[8] |
| Vapor Pressure | 0.2 mm Hg at 20 °C[9] | 0.486 mmHg at 25 °C (est.)[5] | - | - | 0.578 mmHg at 25 °C (est.)[8] |
Table 2: Spectral Data of Trimethyl-2-cyclohexen-1-one Isomers
| Spectral Data | 3,5,5-Trimethyl-2-cyclohexen-1-one | 3,4,4-Trimethyl-2-cyclohexen-1-one | 2,4,4-Trimethyl-2-cyclohexen-1-one |
| ¹³C NMR | - | Available[6] | Available[7] |
| ¹H NMR | - | - | Available[7] |
| Mass Spec. (GC-MS) | Available[3] | Available[6] | - |
| IR Spectra | - | Vapor Phase IR available[6] | ATR-IR available[7] |
Biological Activity and Signaling Pathways
-
Antimicrobial and Cytotoxic Potential : Isophorone and its derivatives have demonstrated antibacterial properties against organisms such as Escherichia coli and Bacillus subtilis.[10] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[10]
-
Anti-inflammatory Effects : The anti-inflammatory activity of cyclohexenone derivatives is often linked to the NF-κB signaling pathway, a key regulator of inflammation.[10]
The logical workflow for investigating the biological activity of a novel trimethyl-2-cyclohexen-1-one isomer is depicted below.
Caption: Generalized workflow for screening the biological activity of novel compounds.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible scientific research. Below are representative protocols for the synthesis and biological evaluation of cyclohexenone derivatives, adapted from literature on related compounds.
3.1. Synthesis of Cyclohexenone Derivatives
A variety of methods exist for the synthesis of cyclohexenones.[11] One common approach is the Robinson annulation. A more modern method involves the palladium-catalyzed dehydrogenation of the corresponding saturated cyclohexanone (B45756).[11]
Protocol: Dehydrogenation of a Cyclohexanone [11]
-
Reaction Setup : In a reaction vessel, dissolve the starting cyclohexanone in a suitable solvent.
-
Catalyst Addition : Add a palladium-based catalyst, such as Pd(DMSO)₂(TFA)₂.
-
Oxidant : Introduce an oxidant, typically molecular oxygen (O₂), often by bubbling it through the reaction mixture.
-
Reaction Conditions : Heat the mixture to the desired temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude cyclohexenone by column chromatography on silica (B1680970) gel.
The logical flow of this synthesis and purification process is illustrated in the following diagram.
Caption: A typical workflow for the synthesis and purification of a cyclohexenone.
3.2. In Vitro Cytotoxicity Assay (MTT Assay) [10]
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compound (e.g., a trimethyl-2-cyclohexen-1-one isomer) in cell culture medium. Replace the existing medium with the medium containing the test compound.
-
Incubation : Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Safety and Handling
Trimethyl-2-cyclohexen-1-one isomers should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[12] These compounds may be harmful if swallowed or in contact with skin and can cause eye irritation. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13][12]
Conclusion
While direct experimental data on 4,4,5-trimethyl-2-cyclohexen-1-one remains scarce, a comprehensive understanding of its potential physicochemical properties and biological activities can be inferred from the detailed analysis of its structural isomers. The cyclohexenone core is a promising scaffold for further research and development.[10] The protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies on this class of compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216) - FooDB [foodb.ca]
- 4. 3,5,5-trimethyl-2-cyclohexen-1-one [stenutz.eu]
- 5. 4,4,6-trimethyl-2-cyclohexen-1-one, 13395-73-8 [thegoodscentscompany.com]
- 6. 2-Cyclohexen-1-one, 3,4,4-trimethyl- | C9H14O | CID 28450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,4-Trimethylcyclohex-2-en-1-one | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4 [thegoodscentscompany.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclohexenone synthesis [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
